Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYUPRNNFYDULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-chloropyrazole with ethyl 2-chloroacetoacetate in the presence of a base, followed by esterification to yield the desired product . The reaction conditions often involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, carboxylic acids, and alcohols .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate is primarily studied for its potential as an inhibitor of specific protein kinases, which are critical in various signaling pathways related to cell growth and differentiation.
Key Applications:
- AXL and c-MET Kinase Inhibition: The compound has been identified as a selective inhibitor of AXL and c-MET kinases, which are implicated in several cancers and other diseases characterized by abnormal cell signaling. By inhibiting these kinases, the compound may help to restore normal cellular functions and reduce tumor growth .
- Therapeutic Potential in Cancer Treatment: Given its ability to inhibit key signaling pathways, this compound shows promise as a candidate for developing anticancer therapies. Research indicates that compounds with similar structures have demonstrated significant antitumor activity in preclinical studies .
The biological activity of this compound extends beyond cancer treatment. Its effects on immune modulation and inflammation are also noteworthy.
Biological Effects:
- Inflammation and Immune Response: Studies have shown that derivatives of pyrazolo[1,5-a]pyridine can influence the immune response by modulating cytokine production. For instance, compounds related to this class have been evaluated for their ability to inhibit interleukin-6 (IL-6) secretion, which is a critical mediator in inflammatory processes .
- Autoimmune Diseases: The potential use of this compound in treating autoimmune diseases is being explored due to its ability to selectively inhibit pathways involved in immune cell activation and proliferation .
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step reactions that allow for structural modifications to enhance its pharmacological properties.
Synthesis Overview:
- The compound is synthesized through a series of reactions starting from appropriate pyrazole derivatives. Chlorination followed by carboxylation is a typical pathway used to introduce the necessary functional groups while maintaining the integrity of the pyrazolo structure .
- Structural modifications can lead to enhanced potency and selectivity against specific targets within the kinase family, making it a versatile scaffold for drug design .
Case Studies
Several case studies highlight the efficacy of this compound in various therapeutic contexts:
Mechanism of Action
The mechanism of action of Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyridine carboxylates are versatile scaffolds in drug discovery. Below is a detailed comparison of methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate with analogous derivatives:
Key Observations:
Halogen Effects :
- The chlorine substituent at position 5 in the target compound offers a balance between electronic effects and steric bulk, facilitating moderate yields (67%) . In contrast, bromine at position 4 (methyl 4-bromo derivative) reduces yields to 30%, likely due to increased steric hindrance and slower reaction kinetics .
- Brominated derivatives (e.g., ethyl 6-bromo-4-methoxy) exhibit lower yields (7–30%), highlighting challenges in regioselective coupling reactions .
Ethyl esters (e.g., ethyl 5-amino derivative) are often used in HIV-1 research due to enhanced bioavailability .
Functional Group Complexity :
- Incorporation of isoxazole and phenyl groups (e.g., compound in ) significantly enhances antitumor activity but requires multi-step synthesis (89% yield after column chromatography).
Biological Activity
Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific protein kinases. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazolo-pyridine core that is known for its diverse pharmacological properties. The presence of the chloromethyl group enhances its interaction with biological targets, making it a subject of study for various therapeutic applications.
The primary mechanism of action for this compound involves its role as an inhibitor of receptor tyrosine kinases (RTKs) such as AXL and c-MET. These kinases are crucial in regulating cell signaling pathways associated with cell growth, differentiation, and survival. Dysregulation of these pathways is implicated in various diseases, including cancer.
Inhibition Profile
- AXL Kinase : this compound has shown significant inhibitory activity against AXL kinase, which is involved in tumor progression and metastasis.
- c-MET Kinase : The compound also inhibits c-MET, a receptor tyrosine kinase associated with cancer cell proliferation and survival.
Biological Activity Data
Recent studies have quantified the biological activity of this compound through various assays. The following table summarizes key findings regarding its inhibitory potency:
| Biological Activity | IC50 Value (µM) | Selectivity |
|---|---|---|
| AXL Inhibition | 0.018 | High selectivity over other RTKs |
| c-MET Inhibition | 0.025 | Moderate selectivity |
| Cytotoxicity in Cancer Cell Lines | 0.050 | Effective against multiple lines |
Study on Acute Myelogenous Leukemia (AML)
A recent study highlighted the potential of this compound in treating AML through its inhibition of dihydroorotate dehydrogenase (DHODH). The compound demonstrated an IC50 value comparable to established inhibitors like brequinar, suggesting its viability as a therapeutic agent for leukemia treatment .
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines by activating caspase pathways. This apoptotic effect was measured by fluorescence assays that indicated a significant increase in apoptosis markers at concentrations as low as 0.050 µM .
Q & A
Q. What synthetic routes are commonly employed for Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. A scalable approach includes reacting chlorinated pyrazole precursors with methyl pyridinecarboxylate derivatives under reflux in polar aprotic solvents (e.g., DMF or THF). Optimization may involve adjusting stoichiometry (1.2–1.5 eq. of chloride source), temperature (80–110°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Continuous flow reactors can enhance yield (75–90%) and reduce side products .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl ester at δ 3.8–4.0 ppm, pyridine protons at δ 7.5–8.5 ppm).
- IR : Confirms ester C=O (1720–1740 cm⁻¹) and C-Cl (550–600 cm⁻¹) stretches.
- Mass Spectrometry : ESI-MS verifies molecular weight (210.62 g/mol) and fragmentation patterns. X-ray crystallography (if crystallized) resolves bond angles and packing motifs .
Q. What safety protocols are recommended for handling this compound?
The compound has GHS hazard codes H302 (harmful if swallowed), H315 (skin irritation), and H335 (respiratory irritation). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store in a dry, sealed container at RT. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does the chlorine substituent at position 5 influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing Cl group activates the pyridine ring toward electrophilic substitution, enhancing regioselectivity in Suzuki-Miyaura couplings. However, steric hindrance at position 5 may limit coupling efficiency with bulky aryl boronic acids (e.g., 60–75% yield vs. 85–90% for unsubstituted analogs). DFT studies suggest the Cl atom lowers the LUMO energy, favoring oxidative addition with Pd(0) catalysts .
Q. What is the mechanistic basis for its biological activity against kinase targets?
The compound’s pyrazolo-pyridine core mimics ATP’s adenine binding pocket, competitively inhibiting kinases. Molecular docking (e.g., AutoDock Vina) shows hydrogen bonding between the ester carbonyl and kinase hinge regions (e.g., EGFR-TK). Chlorine at position 5 enhances hydrophobic interactions with conserved residues (e.g., Leu694 in EGFR), increasing IC₅₀ values by 3–5 fold compared to non-halogenated analogs .
Q. How do solvent polarity and pH affect its stability during long-term storage?
Hydrolysis of the methyl ester occurs in aqueous media (t₁/₂ = 72 hrs at pH 7.4 vs. t₁/₂ = 24 hrs at pH 10). Stability is maximized in anhydrous DMSO or THF at -20°C. Degradation products (e.g., carboxylic acid derivatives) can be monitored via HPLC (C18 column, acetonitrile/water gradient) .
Methodological Guidance
Q. How can researchers resolve contradictions in reported biological activity data?
- Assay Variability : Validate activity across multiple cell lines (e.g., HCT-116 vs. HEK293) using standardized MTT assays.
- Metabolic Stability : Compare microsomal half-lives (e.g., human vs. mouse liver microsomes) to account for species-specific differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
